molecular formula C10H7ClN2O3 B1454440 5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1344267-99-7

5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B1454440
CAS RN: 1344267-99-7
M. Wt: 238.63 g/mol
InChI Key: WLEWSFMVIDEHQG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is C12H8ClNO3 . The structure consists of a five-membered ring containing the oxadiazole moiety, which contributes to its unique properties.


Chemical Reactions Analysis

While I don’t have direct information on specific chemical reactions involving this compound, it’s essential to consider its reactivity. Oxadiazoles can participate in various reactions, including oxidation, amination, halogenation, and C–C bond formation . Researchers have explored their use in drug development due to their diverse biological activities.

Scientific Research Applications

Synthesis and Derivative Applications

Several studies have been conducted to synthesize and evaluate the derivatives of 5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid for various applications:

  • Antihypertensive Activity : Santilli and Morris (1979) synthesized derivatives like 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, with one derivative showing potential antihypertensive activity in rats, indicating the role of these compounds in cardiovascular research Santilli & Morris, 1979.

  • Heterocyclic Compounds Synthesis : Abbas et al. (2017) highlighted the synthesis of new heterocyclic compounds based on 5-Aryl-1,3,4-Oxadiazole, demonstrating the compound's utility in creating structurally diverse molecules with potential biological activities Abbas, Hussain, & Shakir, 2017.

  • Antibacterial and Anti-enzymatic Potential : Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, identifying derivatives with promising antibacterial activity and moderate inhibition of α-chymotrypsin enzyme, underscoring the compounds' potential in antimicrobial and enzyme inhibition research Siddiqui et al., 2014.

  • Antioxidant Activity : Shehzadi et al. (2018) explored the antioxidant potential of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, revealing its significant reducing potential and potential to induce endogenous defense systems against oxidative stress Shehzadi et al., 2018.

  • α-Glucosidase Inhibitory Potential : Iftikhar et al. (2019) developed N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide with notable α‐glucosidase inhibitory potential, offering insights into the development of new therapeutic agents for managing diabetes Iftikhar et al., 2019.

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEWSFMVIDEHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
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5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 5
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5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
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5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

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